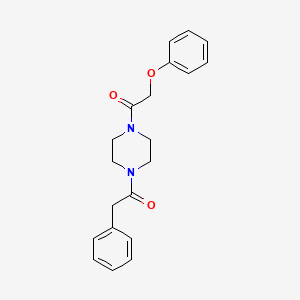

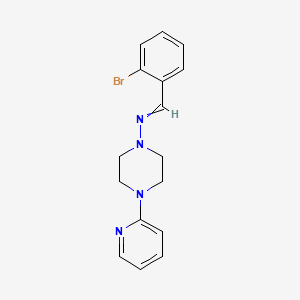

1-(phenoxyacetyl)-4-(phenylacetyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(phenoxyacetyl)-4-(phenylacetyl)piperazine, also known as PAPP, is a compound that has gained significant attention in the scientific community due to its potential applications in research. PAPP is a piperazine derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been extensively studied. In

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- Synthetic Approaches : Research includes the development of synthetic methods for piperazine derivatives and their structural characterization. For example, the synthesis of heterocyclic compounds utilizing piperazine as a core structure for potential anticancer activities, as demonstrated by the synthesis, crystal structure, and evaluation of anti-bone cancer activity of a specific heterocyclic compound involving piperazine (G. Lv et al., 2019).

- Crystal Structure Analysis : Studies also focus on determining the crystal structures of piperazine derivatives to understand their chemical properties and interactions at the molecular level, which is crucial for their application in drug design and other areas (Y. Miyata et al., 2004).

Anticancer and Antimicrobial Activities

- Anticancer Properties : Piperazine derivatives have been evaluated for their in vitro anticancer activities against various cancer cell lines. The molecular docking studies are used to investigate the potential mechanisms of action, such as targeting specific proteins associated with cancer (G. Lv et al., 2019).

- Antimicrobial Effects : The synthesis and evaluation of novel piperazine derivatives for antimicrobial activities highlight their potential as new therapeutic agents against bacterial and fungal infections (R. Rajkumar et al., 2014).

Pharmacological Evaluation

- Analgesic Activities : Research on piperazine derivatives includes the investigation of their analgesic properties and structure-activity relationships, providing insights into the design of new analgesic compounds (K. Natsuka et al., 1978).

- Metabolism and Bioactivation : Studies also cover the metabolic pathways of piperazine derivatives, identifying key metabolites and enzymatic processes involved. This research is essential for understanding the pharmacokinetics and potential toxicological profiles of these compounds (Xiaomei Jiang et al., 2007).

Mecanismo De Acción

While the specific mechanism of action for “1-(phenoxyacetyl)-4-(phenylacetyl)piperazine” is not available, piperazine and its blends have emerged as attractive solvents for CO2 capture . The reaction mechanisms involve assessing the relative roles of PZCOO− and PZH+ produced from the PZ + CO2 reaction .

Direcciones Futuras

Propiedades

IUPAC Name |

1-[4-(2-phenoxyacetyl)piperazin-1-yl]-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c23-19(15-17-7-3-1-4-8-17)21-11-13-22(14-12-21)20(24)16-25-18-9-5-2-6-10-18/h1-10H,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQWZWKAOKRICF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5543949.png)

![9-(6-cyclopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5543954.png)

![5-(4-biphenylyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543955.png)

![(4aR*,7aS*)-1-ethyl-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543987.png)

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5543996.png)

![N-[(3S*,4R*)-4-propyl-1-(9H-purin-6-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5544014.png)

![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5544052.png)